REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1.[Li+].CC([N-]C(C)C)C.[I:28]I.O>C1COCC1.C(Cl)Cl>[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([I:28])[N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for a further 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach r.t
|
Type
|
WASH
|
Details
|
washed with brine (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with MeCN
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)N(C(=C2)I)S(=O)(=O)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |